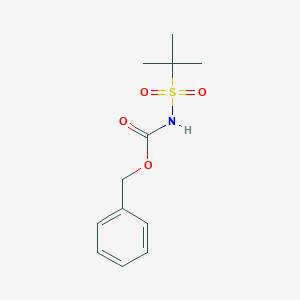
Benzyl (tert-butylsulfonyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (tert-butylsulfonyl)carbamate is a compound that belongs to the class of carbamates, which are widely used as protecting groups in organic synthesis. This compound is particularly useful in peptide synthesis due to its ability to protect amine groups under mild conditions and be removed selectively without affecting other functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (tert-butylsulfonyl)carbamate typically involves the reaction of benzyl carbamate with tert-butylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of carbamates, including this compound, often involves large-scale reactions using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
Benzyl (tert-butylsulfonyl)carbamate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can remove the sulfonyl group, yielding the parent carbamate.
Substitution: Nucleophilic substitution reactions can replace the sulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonyl derivatives, while reduction can regenerate the parent carbamate .
Scientific Research Applications
Benzyl (tert-butylsulfonyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group in organic synthesis, particularly in peptide synthesis.
Biology: Employed in the modification of biomolecules to study their functions and interactions.
Medicine: Investigated for potential use in drug development due to its ability to protect functional groups during synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which benzyl (tert-butylsulfonyl)carbamate exerts its effects involves the protection of amine groups through the formation of a stable carbamate linkage. This linkage can be selectively cleaved under specific conditions, allowing for the controlled release of the protected amine. The molecular targets and pathways involved include the interaction with nucleophiles and the subsequent formation or cleavage of the carbamate bond .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Another carbamate used for protecting amine groups, but lacks the benzyl group.
Benzyl carbamate: Similar structure but without the tert-butylsulfonyl group.
Fluorenylmethoxycarbonyl (FMoc) carbamate: Used for protecting amines, but removed under basic conditions.
Uniqueness
Benzyl (tert-butylsulfonyl)carbamate is unique due to its dual protection capabilities, allowing for selective deprotection under different conditions. This makes it highly versatile in complex synthetic routes where multiple protecting groups are required .
Properties
Molecular Formula |
C12H17NO4S |
|---|---|
Molecular Weight |
271.33 g/mol |
IUPAC Name |
benzyl N-tert-butylsulfonylcarbamate |
InChI |
InChI=1S/C12H17NO4S/c1-12(2,3)18(15,16)13-11(14)17-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,13,14) |
InChI Key |
CTBVIAMNQGDJGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)S(=O)(=O)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















